[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
Vitexin 2’'-O-p-coumarate: is a flavonoid compound known for its diverse biological activities. It is derived from the ethyl acetate-soluble fraction of the ethanol extract of Trigonella foenum-graecum seeds . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin 2’'-O-p-coumarate can be synthesized through various chemical reactions involving the coupling of vitexin with p-coumaric acid. The synthesis typically involves the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of Vitexin 2’'-O-p-coumarate involves the extraction of the compound from natural sources such as Trigonella foenum-graecum seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
Vitexin 2’'-O-p-coumarate has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Studied for its potential therapeutic effects in treating cancer and cardiovascular diseases .
- Demonstrated anti-ROS protective influence against oxidative injury .
Industry:
Mechanism of Action
Vitexin 2’'-O-p-coumarate exerts its effects through various molecular targets and pathways:
Targeting Vitamin D Receptor (VDR): Vitexin 2’'-O-p-coumarate specifically targets the VDR protein, facilitating its translocation into the cell nucleus to exert transcriptional activity.
Regulating Macrophage Polarization: It promotes the polarization of macrophages towards the M1 phenotype, a process dependent on VDR.
Transcriptional Activation: Vitexin 2’'-O-p-coumarate regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR.
Comparison with Similar Compounds
Vitexin 2’'-O-p-coumarate is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Properties
Molecular Formula |
C30H26O12 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2 |
InChI Key |
FJGOEBQRHWKKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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